4-methoxy-N-{2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl}benzamide
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Overview
Description
4-methoxy-N-{2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl}benzamide is a versatile compound used in various scientific research fields. It exhibits unique properties that contribute to its applications in drug development and molecular studies.
Scientific Research Applications
4-methoxy-N-{2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl}benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving molecular interactions and binding assays.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-{2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted benzamides, amines, and halogenated derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Mechanism of Action
The mechanism of action of 4-methoxy-N-{2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-methoxybenzoyl)piperazin-1-yl)pyridin-3-yl)benzamide
- N-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide
Uniqueness
4-methoxy-N-{2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl}benzamide is unique due to its specific structural features, such as the presence of methoxy groups and the piperazine ring, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various research applications and differentiate it from other similar compounds .
Properties
IUPAC Name |
4-methoxy-N-[2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-28-19-7-3-17(4-8-19)21(26)23-11-12-24-13-15-25(16-14-24)22(27)18-5-9-20(29-2)10-6-18/h3-10H,11-16H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXREEZYZKNLPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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